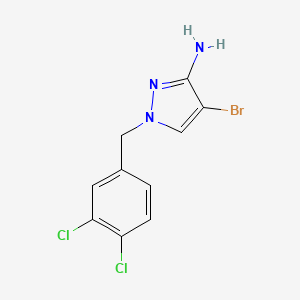

4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-bromo-1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrCl2N3/c11-7-5-16(15-10(7)14)4-6-1-2-8(12)9(13)3-6/h1-3,5H,4H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIYKTURCXASTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C(=N2)N)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101198152 | |

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895929-98-3 | |

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895929-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101198152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. This substituted pyrazole derivative is a key intermediate in medicinal chemistry and drug discovery, valued for its versatile reactive sites that allow for the construction of complex molecular architectures. This document consolidates available data on its characteristics and outlines detailed protocols for its synthesis and handling, providing a critical resource for researchers engaged in the development of novel therapeutics.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their core structure appearing in a wide array of approved pharmaceuticals. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability and synthetic versatility. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound, in particular, presents a trifecta of reactive handles: a bromine atom at the 4-position, a primary amine at the 3-position, and a dichlorobenzyl group at the 1-position of the pyrazole ring. This strategic arrangement of functional groups makes it a highly valuable building block for the synthesis of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. This guide will delve into the specific attributes of this compound, offering practical insights for its use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in synthesis and biological assays. While experimental data for this compound is not extensively published in peer-reviewed literature, the following information has been compiled from available chemical supplier databases and extrapolated from closely related analogues.

| Property | Value | Source |

| CAS Number | 895929-98-3 | [1] |

| Molecular Formula | C₁₀H₈BrCl₂N₃ | [1] |

| Molecular Weight | 321.01 g/mol | [1] |

| IUPAC Name | 4-bromo-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine | [1] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO (predicted) | [2] |

Note: The lack of publicly available, experimentally determined physical constants such as melting and boiling points highlights the specialized nature of this compound, primarily used as a non-isolated intermediate or a catalogued reagent for synthesis.

Spectral Data Interpretation (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methylene protons of the benzyl group, and the aromatic protons of the dichlorophenyl ring. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbon atoms of the pyrazole ring, the dichlorobenzyl group, and the methylene bridge.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and two chlorine atoms.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence, leveraging established pyrazole synthesis methodologies. A plausible synthetic route is outlined below, based on common reactions in heterocyclic chemistry.

Synthetic Workflow

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole derivatives. Optimization of reaction conditions may be necessary.

Step 1: Bromination of 3-amino-1H-pyrazole

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-amino-1H-pyrazole (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate, 4-bromo-3-amino-1H-pyrazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Alkylation with 3,4-Dichlorobenzyl Chloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

-

Substrate Addition: Cool the suspension to 0 °C and add a solution of 4-bromo-3-amino-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add a solution of 3,4-dichlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three principal functional groups.

Caption: Key reactive sites and potential transformations of the title compound.

-

The 3-Amino Group: The primary amine is a versatile nucleophile and can readily undergo acylation, sulfonylation, and reductive amination reactions. It is also a key participant in the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are prevalent in kinase inhibitors.[3]

-

The 4-Bromo Group: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. This functionalization is critical for exploring the structure-activity relationships (SAR) of potential drug candidates.

-

The Pyrazole Ring: The pyrazole ring itself is relatively stable to many reaction conditions but can undergo electrophilic substitution, although the existing substituents will influence the regioselectivity of such reactions.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not widely reported, its structural motifs are present in numerous biologically active compounds. Its classification as a "bulk drug intermediate" suggests its primary use is as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, which can be readily synthesized from 3-aminopyrazole derivatives, is a core component of several Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of B-cell malignancies.[3] The dichlorobenzyl moiety is often incorporated into small molecule inhibitors to occupy hydrophobic pockets in target proteins.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized molecule with significant potential as a building block in medicinal chemistry. Its versatile reactive sites provide a platform for the synthesis of diverse and complex molecular structures. While specific experimental data for this compound remains limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its likely applications based on the well-established chemistry of substituted pyrazoles. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in the drug discovery pipeline cannot be overstated.

References

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-98-3)

This technical guide provides a comprehensive overview of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, a substituted pyrazole derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, a proposed synthesis pathway, analytical characterization methods, and potential biological activities, drawing upon established knowledge of analogous pyrazole compounds.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets. This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design. The subject of this guide, this compound, combines the pyrazole core with key substitutions that suggest a strong potential for biological activity, particularly in the realm of kinase inhibition and antimicrobial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 895929-98-3 | [3] |

| Molecular Formula | C₁₀H₈BrCl₂N₃ | [3] |

| Molecular Weight | 321.01 g/mol | [3] |

| Exact Mass | 321.00 u | [3] |

| InChIKey | TZIYKTURCXASTH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CN2C(=C(C=N2)Br)N | N/A |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred |

| Storage | Store in a cool, dry, well-ventilated area. Protect from light. | [4] |

Synthesis and Mechanism

Proposed Synthetic Pathway

The key transformation is the N-alkylation of the pyrazole ring with 3,4-dichlorobenzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl bromide.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline based on similar transformations and should be optimized for best results.

Materials:

-

4-bromo-1H-pyrazol-3-amine

-

3,4-dichlorobenzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazol-3-amine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

-

Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a suitable base (e.g., NaH, 1.1 eq, or K₂CO₃, 2.0 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Slowly add a solution of 3,4-dichlorobenzyl bromide (1.05 eq) in the reaction solvent to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using a reactive base like sodium hydride.

-

Anhydrous Solvents: Water can react with the base and hinder the deprotonation of the pyrazole.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction forward. Potassium carbonate is a milder, easier-to-handle alternative.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the pyrazole C5-H, characteristic multiplets for the aromatic protons of the dichlorobenzyl group, a singlet for the benzylic CH₂ protons, and a broad singlet for the NH₂ protons.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. The isotopic pattern of bromine and chlorine will provide a characteristic signature, aiding in structure confirmation.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic and alkyl groups, C=N and C=C stretches of the pyrazole ring, and C-Br and C-Cl stretches.

-

Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, bromine, and chlorine, which should match the calculated values for the molecular formula.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule strongly suggest potential therapeutic applications.

Kinase Inhibition

Many 1-benzyl-1H-pyrazole derivatives have been investigated as kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The 3-amino-1H-pyrazole core is a known pharmacophore that can interact with the ATP-binding site of various kinases.[6] Furthermore, the 3,4-dichlorobenzyl group can occupy a hydrophobic pocket in the kinase active site, enhancing binding affinity and selectivity. A closely related compound, a 1H-pyrazol-3-amine derivative, has been identified as a novel, selective, and orally available RIPK1 inhibitor for the treatment of inflammatory diseases.[7]

dot

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine: A Key Intermediate in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic route to 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process, commencing with the formation of the core 3-amino-1H-pyrazole ring, followed by a regioselective N-alkylation, and culminating in a targeted bromination. This document delves into the mechanistic underpinnings of each transformation, offering detailed, step-by-step protocols derived from established chemical literature. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the technical insights necessary for the successful laboratory-scale synthesis of this valuable intermediate.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The diverse pharmacological profiles of pyrazole-containing drugs underscore the importance of developing efficient and selective synthetic methodologies to access novel analogues. The target molecule of this guide, this compound (CAS No. 895929-98-3), combines several key structural features: a reactive amino group, a synthetically versatile bromine atom, and a dichlorobenzyl moiety, all of which can be pivotal for modulating biological activity and pharmacokinetic properties.[2] This guide aims to provide a clear and detailed pathway for its synthesis, empowering researchers to explore its potential in various therapeutic areas.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a convergent three-step sequence. This strategy is designed for modularity, allowing for potential diversification at each stage.

Sources

An In-depth Technical Guide to 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential therapeutic applications of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The strategic incorporation of a bromine atom at the 4-position of the pyrazole ring, coupled with a 3,4-dichlorobenzyl substituent at the N1 position, suggests a molecule designed to explore specific structure-activity relationships, potentially leading to enhanced potency and selectivity in various biological assays. This guide will delve into a proposed synthetic pathway, methods for structural elucidation and purity assessment, and a discussion of its potential as a lead compound in drug discovery, particularly in the areas of oncology and infectious diseases.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous compounds with diverse pharmacological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents underscore the therapeutic versatility of the pyrazole scaffold.

The subject of this guide, this compound (CAS No. 895929-98-3[1]), is a substituted pyrazole with distinct structural features that are often associated with potent biological activity. The dichlorinated benzyl group can enhance lipophilicity and introduce specific steric and electronic interactions with biological targets, while the bromo substituent can modulate the electronic character of the pyrazole ring and provide a handle for further synthetic diversification. The primary amine at the 3-position is a key functional group that can act as a hydrogen bond donor and a site for further derivatization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrazole ring system.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 895929-98-3 | [1] |

| Molecular Formula | C₁₀H₈BrCl₂N₃ | [1] |

| Molecular Weight | 321.01 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred from related compounds |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.8,0!"];

// Substituent nodes H_N1 [label="", shape=none, pos="0.8,2.2!"]; // Placeholder for benzyl group connection NH2 [label="NH₂", pos="-2.6,-1.2!"]; Br [label="Br", pos="0,-2.8!"]; H_C5 [label="H", pos="1.8,0!"]; Benzyl [label="", shape=none, pos="0,2.5!"];

// Benzyl group C_benzyl_CH2 [label="CH₂", pos="0,2.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C_benzyl_1 [label="C", pos="0,4!"]; C_benzyl_2 [label="C", pos="-1.2,4.7!"]; C_benzyl_3 [label="C", pos="-1.2,6.2!"]; C_benzyl_4 [label="C", pos="0,6.9!"]; C_benzyl_5 [label="C", pos="1.2,6.2!"]; C_benzyl_6 [label="C", pos="1.2,4.7!"]; Cl_3 [label="Cl", pos="-2.4,6.9!"]; Cl_4 [label="Cl", pos="0,8.2!"];

// Edges for pyrazole ring N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""];

// Edges for substituents C3 -- NH2 [label=""]; C4 -- Br [label=""]; C5 -- H_C5 [label=""]; N1 -- C_benzyl_CH2 [label=""];

// Edges for benzyl group C_benzyl_CH2 -- C_benzyl_1 [label=""]; C_benzyl_1 -- C_benzyl_2 [label=""]; C_benzyl_2 -- C_benzyl_3 [label=""]; C_benzyl_3 -- C_benzyl_4 [label=""]; C_benzyl_4 -- C_benzyl_5 [label=""]; C_benzyl_5 -- C_benzyl_6 [label=""]; C_benzyl_6 -- C_benzyl_1 [label=""]; C_benzyl_3 -- Cl_3 [label=""]; C_benzyl_4 -- Cl_4 [label=""]; }

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed synthesis of the target compound via N-alkylation.

Experimental Protocol (Proposed)

Materials:

-

4-bromo-1H-pyrazol-3-amine

-

3,4-dichlorobenzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-bromo-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

-

Addition of Alkylating Agent: Slowly add a solution of 3,4-dichlorobenzyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole NH, facilitating nucleophilic attack on the benzyl chloride. Sodium hydride, a stronger base, can also be used to ensure complete deprotonation.

-

Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions, such as this N-alkylation, as they can solvate the cation of the base while not interfering with the nucleophile.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and by-products.

Structural Characterization

The definitive structural elucidation and purity assessment of the synthesized this compound would rely on a combination of standard spectroscopic and analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the C5-H of the pyrazole ring. - A singlet for the benzylic CH₂ protons. - Signals in the aromatic region corresponding to the protons of the 3,4-dichlorophenyl group. - A broad singlet for the NH₂ protons. |

| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring. - A signal for the benzylic CH₂ carbon. - Signals for the carbon atoms of the 3,4-dichlorophenyl ring. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₈BrCl₂N₃). The isotopic pattern will be characteristic of a compound containing one bromine and two chlorine atoms. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine. - C-H stretching vibrations for the aromatic and pyrazole rings. - C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings. - C-Br and C-Cl stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. The structural motifs present in this molecule suggest potential applications in several therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis. The 3,4-dichlorobenzyl moiety is a common feature in compounds with antiproliferative effects. It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial and Antifungal Activity

Substituted pyrazoles are known to possess significant antimicrobial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The halogenated substituents on the benzyl and pyrazole rings may enhance the antimicrobial potency of the molecule.

Anti-inflammatory Activity

The discovery of Celecoxib, a selective COX-2 inhibitor, highlighted the potential of pyrazole-containing compounds as anti-inflammatory agents. Further investigation into the anti-inflammatory properties of this compound could be a promising avenue of research.

Caption: Potential therapeutic applications of the target compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the vast chemical space of pyrazole derivatives. This technical guide has outlined its molecular structure, proposed a viable synthetic route, and discussed its potential for structural characterization and biological evaluation.

Future research should focus on the following areas:

-

Validated Synthesis and Optimization: The development and publication of a detailed and optimized synthetic protocol are crucial for making this compound more accessible to the research community.

-

Comprehensive Spectroscopic and Analytical Characterization: The acquisition and dissemination of complete NMR, MS, and IR data will confirm the structure and purity of the compound.

-

In-depth Biological Screening: A systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory activities is warranted to uncover its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of analogs will provide valuable insights into the key structural features required for potent and selective activity.

References

Sources

Technical Guide to the Spectroscopic Characterization of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

Abstract

Substituted pyrazoles are a critical scaffold in modern medicinal chemistry, recognized for their wide-ranging biological activities.[1][2] The compound 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS No. 895929-98-3) incorporates several key pharmacophoric features: a halogenated pyrazole ring, a primary amine, and a dichlorobenzyl moiety.[3] A precise and unambiguous structural confirmation is the bedrock of any drug discovery program, mandating a thorough spectroscopic analysis. This guide provides a predictive and methodological framework for researchers engaged in the synthesis and characterization of this molecule. While direct, published spectra for this specific compound are not available, this document leverages extensive data from structurally analogous compounds and first-principle spectroscopic theory to present a robust, predictive analysis. We will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explain the rationale behind these predictions, and provide validated, step-by-step protocols for data acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.[4] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will allow for the unambiguous assignment of every proton and carbon atom.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its ability to form hydrogen bonds will help in resolving the amine (NH₂) protons, which might otherwise exchange too rapidly or be broadened in other solvents.

-

Pyrazole Ring Proton (C5-H): The pyrazole ring has only one proton at the C5 position. It is expected to appear as a sharp singlet, typically in the range of δ 7.5-8.0 ppm. The electron-withdrawing nature of the adjacent nitrogen and the overall aromatic system places it in this downfield region.

-

Amine Protons (-NH₂): The primary amine protons at the C3 position are expected to appear as a broad singlet around δ 5.0-5.5 ppm. The chemical shift can be variable and is dependent on concentration and temperature.

-

Benzylic Protons (-CH₂-): The two protons of the methylene bridge connecting the pyrazole ring to the dichlorophenyl group are diastereotopic and will appear as a sharp singlet around δ 5.3-5.5 ppm.[5] This region may overlap with the amine protons, necessitating 2D NMR for confirmation.

-

Aromatic Protons (Dichlorophenyl Ring): The 3,4-disubstituted phenyl ring will present a characteristic three-proton spin system.

-

H-2': This proton is ortho to the chlorine at C3' and will appear as a doublet with a small coupling constant (d, J ≈ 2.0 Hz) around δ 7.6-7.7 ppm.

-

H-5': This proton is ortho to the chlorine at C4' and will appear as a doublet of doublets (dd, J ≈ 8.5, 2.0 Hz) around δ 7.6 ppm.

-

H-6': This proton is meta to the chlorine at C3' and will appear as a doublet (d, J ≈ 8.5 Hz) around δ 7.4-7.5 ppm.

-

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment.

-

Pyrazole Ring Carbons:

-

C3 (C-NH₂): This carbon, bearing the amine group, is expected to be significantly shielded and appear around δ 145-150 ppm.

-

C4 (C-Br): The carbon attached to the bromine atom will be heavily deshielded, with a predicted chemical shift in the range of δ 90-95 ppm.

-

C5 (C-H): This protonated carbon is expected around δ 130-135 ppm.

-

-

Benzylic Carbon (-CH₂-): The methylene carbon is predicted to resonate in the δ 50-55 ppm region.

-

Dichlorophenyl Ring Carbons:

-

C1' (Quaternary): The ipso-carbon attached to the methylene group is expected around δ 137-139 ppm.

-

C2', C5', C6' (CH): These protonated aromatic carbons will appear in the typical δ 127-132 ppm range.

-

C3', C4' (C-Cl): The carbons directly bonded to chlorine will be found around δ 130-133 ppm.

-

Summary of Predicted NMR Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale / Notes |

| C5-H | ~7.7 (s, 1H) | ~132 | Singlet, downfield due to aromaticity and adjacent N. |

| -NH₂ | ~5.2 (br s, 2H) | - | Broad singlet, exchangeable with D₂O. |

| -CH₂- | ~5.4 (s, 2H) | ~52 | Sharp singlet characteristic of the benzylic group. |

| H-2' | ~7.65 (d, J≈2 Hz, 1H) | ~129 | Ortho to Cl, small meta coupling to H-6'. |

| H-5' | ~7.60 (dd, J≈8.5, 2 Hz, 1H) | ~128 | Ortho and meta coupling. |

| H-6' | ~7.45 (d, J≈8.5 Hz, 1H) | ~131 | Ortho coupling to H-5'. |

| C3 | - | ~148 | Attached to the electron-donating amine group. |

| C4 | - | ~92 | Attached to the electronegative bromine atom. |

| C1' | - | ~138 | Quaternary carbon of the dichlorophenyl ring. |

| C3'/C4' | - | ~131 | Carbons bearing chlorine atoms. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and accumulate 16-32 scans for a good signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Acquire the spectrum at the corresponding frequency (e.g., 100 or 125 MHz). Use a spectral width of ~220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.[1]

-

2D NMR (Optional but Recommended): Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate proton signals with their directly attached carbons and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H correlations, which will definitively confirm the assignments of the quaternary carbons and the connectivity between the molecular fragments.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[1] Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. For this molecule, the presence of three halogen atoms (one bromine, two chlorine) will create a highly characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrum (Electrospray Ionization, ESI+)

-

Molecular Ion [M+H]⁺: The exact mass of the neutral molecule is 320.9251 g/mol . In positive ion mode ESI, the protonated molecule [M+H]⁺ is expected. The key feature will be the isotopic cluster resulting from the natural abundances of Br (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Cl (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will produce a cluster of peaks:

-

m/z 322: [C₁₀H₉⁷⁹Br³⁵Cl₂N₃]⁺ (Base peak in the cluster)

-

m/z 324: Contributions from [C₁₀H₉⁸¹Br³⁵Cl₂N₃]⁺ and [C₁₀H₉⁷⁹Br³⁵Cl³⁷ClN₃]⁺

-

m/z 326: Contributions from [C₁₀H₉⁸¹Br³⁵Cl³⁷ClN₃]⁺ and [C₁₀H₉⁷⁹Br³⁷Cl₂N₃]⁺

-

m/z 328: [C₁₀H₉⁸¹Br³⁷Cl₂N₃]⁺ The relative intensities of this cluster are a unique fingerprint for the elemental composition.

-

-

Key Fragmentation Pathways: The structure suggests several likely fragmentation points under MS/MS conditions.

-

Loss of Dichlorobenzyl Group: The most probable fragmentation is the cleavage of the benzylic C-N bond, which is relatively weak. This would result in two major fragments:

-

[M+H - C₇H₅Cl₂]⁺ at m/z 162/164: This corresponds to the protonated 4-bromo-1H-pyrazol-3-amine fragment. The m/z 162/164 doublet is characteristic of a single bromine atom.

-

[C₇H₅Cl₂]⁺ at m/z 159/161/163: The dichlorobenzyl cation. The m/z 159/161/163 pattern is characteristic of two chlorine atoms.

-

-

Ring Fragmentation: Further fragmentation of the pyrazole ring is possible, though typically requires higher energy.[6][7]

-

Summary of Predicted MS Data

| m/z (Predicted) | Assignment | Notes |

| 322, 324, 326, 328 | [M+H]⁺ | Characteristic isotopic cluster for BrCl₂. |

| 162, 164 | [4-bromo-1H-pyrazol-3-amine+H]⁺ | Major fragment from loss of the dichlorobenzyl group. |

| 159, 161, 163 | [3,4-dichlorobenzyl]⁺ | Major fragment from benzylic cleavage. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

MS/MS Analysis: Select the primary isotopic peak of the molecular ion (e.g., m/z 322) as the precursor ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

Data Analysis: Compare the observed accurate mass of the molecular ion with the theoretical calculated mass (should be within 5 ppm). Analyze the isotopic pattern and fragmentation data to confirm the structure.

MS Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[8]

-

Aromatic C-H Stretching: A sharp band (or bands) is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretching: The benzylic CH₂ group will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

N-H Bending: A medium to strong scissoring vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[8]

-

C=N and C=C Stretching: The aromatic pyrazole and phenyl rings will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The aromatic C-N stretch is expected to be a strong band in the 1335-1250 cm⁻¹ region.[8]

-

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds are expected in the 800-600 cm⁻¹ region.

-

C-Br Stretching: A band for the C-Br stretch is expected in the 600-500 cm⁻¹ region.

Summary of Predicted IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Sharp | N-H Stretch (asymmetric & symmetric) |

| 3100-3000 | Medium, Sharp | Aromatic C-H Stretch |

| 2950-2850 | Medium, Sharp | Aliphatic C-H Stretch |

| 1650-1580 | Medium-Strong | N-H Bend (Scissoring) |

| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretches |

| 1335-1250 | Strong | Aromatic C-N Stretch |

| 800-600 | Strong | C-Cl Stretch |

Experimental Protocol for IR Spectroscopy

-

Instrumentation: Use an FTIR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use with solid samples.

-

Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify and label the major absorption bands and compare them to known correlation tables and the predicted values.

IR Analysis Workflow

Caption: Workflow for FTIR functional group analysis.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated electronic systems within the molecule.

Predicted UV-Vis Absorption

The molecule contains two primary chromophores: the substituted pyrazole ring and the dichlorophenyl ring. These conjugated systems will give rise to π → π* electronic transitions. Substituents on the pyrazole ring are known to cause a bathochromic (red) shift in the absorption maximum.[9] The introduction of the dichlorobenzyl group at the N1 position will further influence the electronic properties. A primary absorption maximum (λ_max) is predicted to be in the range of 250-290 nm.

Summary of Predicted UV-Vis Data

| Parameter | Predicted Value | Solvent |

| λ_max | 250 - 290 nm | Methanol or Ethanol |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 10⁻³ M) in a UV-grade solvent (e.g., methanol or ethanol).[1] From this stock, prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Fill one cuvette with the pure solvent to serve as the blank. Fill a second cuvette with the sample solution. Scan over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

UV-Vis Analysis Workflow

Caption: Workflow for UV-Visible spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its validation in any research or development context. This guide provides a robust predictive framework based on established spectroscopic principles and data from analogous structures. The predicted data—including specific chemical shifts in ¹H and ¹³C NMR, a unique isotopic signature in mass spectrometry, characteristic functional group vibrations in IR, and electronic transitions in UV-Vis—form a complete analytical profile. By following the detailed protocols provided, researchers can confidently acquire and interpret the necessary data to unambiguously confirm the structure and purity of their synthesized material, ensuring a solid foundation for subsequent biological or material science investigations.

References

- Benchchem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- IgMin Publications Inc. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.

- National Institutes of Health (NIH). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.

- ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.

- MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications.

- Thieme. Combination of 1H and 13C NMR Spectroscopy.

- National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.

- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles.

- ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole...

- Taylor & Francis Online. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy.

- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives.

- CSIR-NIScPR. Synthesis, characterization and antimicrobial activity of pyrazole derivatives.

- MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...

- Researching. The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application.

- University of Colorado Boulder. IR: amines.

- Echemi. This compound.

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- ResearchGate. Principal mass fragmentation of 4-bromopyrazole 3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researching.cn [researching.cn]

The Pyrazol-3-amine Scaffold: A Privileged Motif for Targeting Key Pathological Drivers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazol-3-amine core represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in ligands for diverse biological targets. Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with numerous key proteins implicated in human disease. This guide provides a comprehensive overview of the major therapeutic targets of pyrazol-3-amine derivatives, delving into the mechanistic basis of their activity in oncology, neuroinflammation, and inflammatory diseases. We will explore the causality behind experimental design for target validation and provide actionable protocols for researchers aiming to investigate this versatile chemical class.

Introduction: The Chemical Versatility of the Pyrazol-3-amine Core

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The addition of an amino group at the C3 position creates the pyrazol-3-amine scaffold, a structure of significant pharmacological interest. This arrangement provides a unique combination of a hydrogen bond donor (the amine) and acceptor (the pyrazole nitrogens), making it an excellent "hinge-binder" for the ATP-binding pockets of kinases.[1] This inherent property is a primary reason for the widespread investigation of pyrazol-3-amine derivatives as kinase inhibitors.[1]

However, the therapeutic potential of this scaffold is not limited to kinase inhibition. Strategic modifications to the core structure have yielded compounds that modulate other critical enzyme families and signaling pathways. This guide will dissect these targets, providing a technical framework for their exploration.

The Kinase Superfamily: A Primary Domain for Pyrazol-3-amine Derivatives

Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a common elaboration of the pyrazol-3-amine scaffold, is a well-established pharmacophore for targeting the hinge region of the kinase ATP-binding site.[1]

Receptor Tyrosine Kinases (RTKs) in Oncology

RTKs are cell surface receptors that play crucial roles in cell growth, proliferation, and survival. Their aberrant activation is a frequent driver of tumorigenesis.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in various cancers, and mutations can lead to resistance to first-generation inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives, which contain the pyrazol-3-amine motif, have been designed as potent ATP-competitive inhibitors of both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M).[2] The pyrazole core's similarity to the adenine moiety of ATP facilitates its binding in the kinase domain.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the VEGFR-2 signaling pathway. Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2, suggesting their role as anti-angiogenic agents.[3]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Pyrazolo[3,4-d]pyrimidine-based compounds have been specifically designed and synthesized as FLT3 inhibitors, showing promise in leukemia cancer models.[4]

Non-Receptor Tyrosine Kinases

-

Spleen Tyrosine Kinase (Syk): Syk is a crucial mediator of signal transduction in hematopoietic cells, particularly B-cells. Its inhibition is a therapeutic strategy for B-cell malignancies and inflammatory disorders. Pyrazolopyrazine-3-amine derivatives have been developed as potent Syk inhibitors, demonstrating dose-dependent inhibition of the Syk signaling pathway in human B-cell lymphoma cells.[5]

-

Src and Abl Kinases: The pyrazolo-pyrimidine scaffold has also been implicated in the inhibition of Src and Abl tyrosine kinases, which are involved in various cancers.[4]

Cyclin-Dependent Kinases (CDKs) and the Cell Cycle

CDKs are essential for regulating the cell cycle, and their inhibitors are a major class of anticancer drugs. The pyrazol-3-amine moiety is a key component in inhibitors targeting the understudied PCTAIRE subfamily of CDKs, such as CDK16.[1] Inhibition of CDK16 by these derivatives has been shown to induce a G2/M phase cell cycle arrest.[1] Furthermore, indole derivatives linked to a pyrazole moiety have shown significant inhibitory activity against CDK2.[6]

Workflow for Kinase Inhibition Profiling

Caption: Workflow for validating pyrazol-3-amine kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

-

Materials: Recombinant human EGFR kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (solubilized in DMSO), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute into the kinase assay buffer.

-

In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.

-

Add the EGFR enzyme to each well to initiate the reaction, except for the "no enzyme" control wells.

-

Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data relative to positive (enzyme, no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

-

Causality & Trustworthiness: This assay directly measures the compound's ability to inhibit the catalytic activity of the target kinase by competing with ATP. The use of a well-validated commercial kit with internal controls ensures the reliability and reproducibility of the results.

Modulators of Neuroinflammation and Neurodegeneration

Beyond oncology, pyrazol-3-amine derivatives have emerged as potent modulators of pathways central to neurodegenerative and inflammatory diseases.

Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key pathological event in Alzheimer's disease (AD).[7][8]

-

Mechanism: A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as GSK-3β inhibitors. The lead compound, 16b, exhibited a potent IC50 of 3.1 nM.[7] In cellular models, this compound demonstrated its on-target effect by increasing the phosphorylation of GSK-3β at Ser9 (an inhibitory mark) and subsequently decreasing the phosphorylation of tau at the pathological Ser396 site.[7][8]

-

Therapeutic Potential: By inhibiting GSK-3β, these compounds not only prevent tau hyperphosphorylation but also activate the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and neurite outgrowth.[7]

Table 1: Bioactivity of a Lead Thieno[3,2-c]pyrazol-3-amine Derivative

| Compound | Target | IC50 (nM) | Cellular Effect | Reference |

| 16b | GSK-3β | 3.1 | Decreased p-tau (Ser396) in SH-SY5Y cells | [7] |

Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a critical regulator of necroptosis, a form of programmed inflammatory cell death.[9] Its kinase activity is a promising therapeutic target for a range of inflammatory conditions, including inflammatory bowel disease and systemic inflammatory response syndrome.[9][10]

-

Mechanism: 1H-Pyrazol-3-amine derivatives have been identified as novel, selective, and orally available RIPK1 inhibitors.[9] Molecular docking studies reveal that the 1H-pyrazol-3-amine moiety forms key hydrogen bonds with residues Glu93 and Met95 in the hinge region of the RIPK1 kinase domain, locking it in an inactive conformation.[11] These compounds potently protect against necroptosis in both human and murine cells.[9]

Signaling Pathway: RIPK1-Mediated Necroptosis

Caption: Inhibition of RIPK1 kinase activity by pyrazol-3-amine derivatives blocks necroptosis.

Other Emerging Targets

The versatility of the pyrazol-3-amine scaffold extends to other target classes.

-

Tubulin Polymerization: In addition to inhibiting VEGFR-2, certain pyrazolo[3,4-d]pyrimidinone derivatives have been shown to inhibit tubulin polymerization.[3] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism shared with classic chemotherapy agents like taxanes.

-

Monoamine Oxidase (MAO): Pyrazoline derivatives, which are structurally related to pyrazoles, are effective inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters.[12] This makes them potential therapeutic agents for Parkinson's disease and psychiatric disorders.[12]

-

Antimicrobial Activity: Various pyrazole derivatives have demonstrated activity against both gram-positive and gram-negative bacteria, as well as antifungal properties, although specific molecular targets in these organisms are often less well-defined.[13][14]

Conclusion and Future Directions

The pyrazol-3-amine scaffold is a cornerstone of modern medicinal chemistry, providing a robust framework for the design of potent and selective inhibitors against a wide array of therapeutic targets. Its proven success in targeting kinases in oncology is now being translated to other disease areas, most notably neuroinflammation and inflammatory disorders, by targeting enzymes like GSK-3β and RIPK1.

Future research should focus on leveraging structure-activity relationship (SAR) studies to enhance selectivity and reduce off-target effects, thereby improving the therapeutic window of these compounds.[1][9] The development of covalent and allosteric inhibitors based on this scaffold could also provide new avenues for overcoming drug resistance. As our understanding of complex disease pathways deepens, the pyrazol-3-amine core will undoubtedly continue to serve as a starting point for the discovery of next-generation therapeutics.

References

-

Al-Ostoot, F.H., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

-

Gou, S., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(8), 15036-15053. [Link]

-

Kudolo, M., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(14), 5363. [Link]

-

Al-Warhi, T., et al. (2023). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 13(1), 1693. [Link]

-

Abdel-Maksoud, M.S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17775-17793. [Link]

-

Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

-

Wang, Z., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1380. [Link]

-

Kadhim, A.A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4469. [Link]

-

El-Naggar, A.M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2533-2548. [Link]

-

Wang, Z., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Taylor & Francis Online. [Link]

-

Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

-

Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37851-37873. [Link]

-

Shah, N., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2647-2651. [Link]

-

Tao, Q., et al. (2025). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications. [Link]

-

Wang, X., et al. (2018). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(1), 43-47. [Link]

-

Hassan, A.S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5035. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, a halogenated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not extensively documented in peer-reviewed literature, its importance lies in its role as a versatile synthetic intermediate. This guide will delve into the logical synthesis of this molecule, starting from fundamental precursors, and explore its potential applications based on the well-established biological significance of the pyrazole scaffold. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide range of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

The subject of this guide, this compound, combines several key features that make it a valuable building block for compound library synthesis. The pyrazole core provides a rigid framework for orienting substituents in three-dimensional space. The bromine atom at the 4-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. The 3-amino group is a key site for amide bond formation or other modifications to explore structure-activity relationships. Finally, the 3,4-dichlorobenzyl group at the N1 position imparts specific lipophilic and electronic characteristics that can influence the compound's interaction with biological targets.

This guide will provide a detailed, logical pathway for the synthesis of this important intermediate, based on established chemical principles for pyrazole chemistry.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which breaks down the target molecule into simpler, commercially available starting materials.

Figure 1: Retrosynthetic analysis of the target compound.

This analysis suggests a two-step synthetic sequence:

-

Formation of the Core Scaffold: Synthesis of the key intermediate, 4-bromo-1H-pyrazol-3-amine.

-

N-Alkylation: Introduction of the 3,4-dichlorobenzyl group onto the pyrazole nitrogen.

This strategy is advantageous as it allows for the late-stage introduction of the N1-substituent, enabling the synthesis of a diverse range of analogs by simply varying the alkylating agent.

Detailed Experimental Protocols

The following protocols are based on well-established methodologies for the synthesis of substituted pyrazoles and represent a robust and reproducible route to the target compound.

Synthesis of 4-bromo-1H-pyrazol-3-amine

The synthesis of the 4-bromo-1H-pyrazol-3-amine core can be achieved in two steps from commercially available starting materials.

Step 1: Synthesis of 1H-pyrazol-3-amine

This step involves the cyclization of malononitrile with hydrazine.

-

Materials:

-

Malononitrile

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malononitrile (1.0 eq) in ethanol.

-

Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. The reaction is exothermic.

-

After the initial exotherm subsides, heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1H-pyrazol-3-amine.

-

Step 2: Bromination of 1H-pyrazol-3-amine

This step introduces the bromine atom at the 4-position of the pyrazole ring.

-

Materials:

-

1H-pyrazol-3-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

-

Procedure:

-

Suspend 1H-pyrazol-3-amine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1H-pyrazol-3-amine.[2]

-

Synthesis of this compound

This final step involves the N-alkylation of the pyrazole core with 3,4-dichlorobenzyl bromide.

-

Materials:

-

4-bromo-1H-pyrazol-3-amine

-

3,4-dichlorobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-bromo-1H-pyrazol-3-amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of 3,4-dichlorobenzyl bromide (1.1 eq) in DMF dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Figure 2: Synthetic workflow for the target compound.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 895929-98-3 | [3] |

| Molecular Formula | C₁₀H₈BrCl₂N₃ | [3] |

| Molecular Weight | 321.01 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| InChIKey | TZIYKTURCXASTH-UHFFFAOYSA-N | [3] |

Characterization of the final compound should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Chemical Biology

While specific biological activity data for this compound is not widely published, its structural motifs suggest several potential applications as a key intermediate in the synthesis of bioactive molecules. The broader class of substituted pyrazoles has been extensively investigated for various therapeutic targets. For instance, pyrazole-containing compounds have been developed as inhibitors of phosphatidylinositol-3-kinase (PI3K) and calcium release-activated calcium (CRAC) channels, which are implicated in cancer and inflammatory diseases, respectively.[4]

The strategic placement of the bromine atom and the amino group on the pyrazole ring of the title compound makes it an ideal starting point for generating libraries of derivatives for high-throughput screening. The bromine can be replaced with various aryl or alkyl groups via Suzuki, Sonogashira, or other cross-coupling reactions, while the amino group can be acylated or otherwise modified to explore a wide chemical space.

Conclusion

This compound is a valuable, albeit under-documented, chemical entity. Its true significance lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a scientifically sound and practical approach to its synthesis, based on established and reliable chemical transformations. By understanding the logical steps of its creation and the strategic importance of its functional groups, researchers can effectively utilize this compound in their drug discovery and development endeavors.

References

-

MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

SIOC-Journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3635-3642. [Link]

Sources

- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract